molecular formula C20H22N2O2S B11348906 3,6,7-trimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11348906
M. Wt: 354.5 g/mol
InChI Key: LUEPWXDJWRIPCR-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Methyl groups can be introduced via alkylation reactions.

    Formation of the Benzothiazole Moiety: This involves the condensation of appropriate amines and thiols.

    Coupling Reactions: The final step involves coupling the benzofuran core with the benzothiazole moiety under suitable conditions.

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. These can include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may be used to study its effects on various biological systems, including its potential as a therapeutic agent.

Medicine

Industry

In industrial applications, it may be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Such as 2-arylbenzofurans.

    Benzothiazole Derivatives: Such as 2-aminobenzothiazoles.

Uniqueness

The unique combination of the benzofuran and benzothiazole moieties, along with specific substituents, may confer distinct biological and chemical properties to the compound. This can make it particularly valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3,6,7-trimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H22N2O2S/c1-10-5-8-15-16(9-10)25-20(21-15)22-19(23)18-13(4)14-7-6-11(2)12(3)17(14)24-18/h6-7,10H,5,8-9H2,1-4H3,(H,21,22,23)

InChI Key

LUEPWXDJWRIPCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C

Origin of Product

United States

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